molecular formula C3Cl2F6 B1293919 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane CAS No. 662-01-1

1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane

Cat. No. B1293919
CAS RN: 662-01-1
M. Wt: 220.93 g/mol
InChI Key: JETINLPZEWINFD-UHFFFAOYSA-N
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Description

1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane is a halogenated hydrocarbon with both chlorine and fluorine atoms attached to a three-carbon chain. This compound is part of a broader class of organofluorine compounds that have been extensively studied due to their unique chemical and physical properties, which make them useful in various industrial applications, including refrigerants, solvents, and in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of halogenated hydrocarbons like 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane often involves the use of halogenation reactions. For instance, the synthesis of related compounds has been demonstrated through methods such as the reaction of dichlorocarbene with hexafluorobut-2-yne, which can yield various dichloro-cyclopropene isomers . Additionally, methods for producing related fluorinated compounds have been described, where halogenated propanes are reacted with hydrogen fluoride in the presence of a noble metal catalyst .

Molecular Structure Analysis

The molecular structure of halogenated hydrocarbons is crucial in determining their reactivity and physical properties. For example, the structure of hexafluorocyclopropane has been determined by electron diffraction, revealing details about bond lengths and angles that are consistent with a rehybridization towards sp3 character . Similarly, the conformational compositions of related dichloro-hexafluoropropane isomers have been studied, showing a mixture of more stable anti forms and less stable gauche+ forms .

Chemical Reactions Analysis

Halogenated hydrocarbons like 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane can undergo various chemical reactions. For instance, 1-Chloro-3,3-difluoropropadiene, a related compound, reacts sluggishly with HF to produce trifluoropropene . Cyclopropene derivatives can undergo free-radical addition of halogens and Diels–Alder reactions, indicating the potential reactivity of similar structures . Direct fluorination has been used to produce fluorinated cyclic compounds, which could be analogous to reactions involving 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated hydrocarbons are influenced by their molecular structures. The presence of multiple fluorine atoms can lead to high molecular dipoles, as seen in the all-cis 1,2,3,4,5,6-hexafluorocyclohexane, which has a dipole moment of 6.2 D . The packing of molecules in the solid state can also be affected by electrostatic interactions due to the polarized nature of these compounds . The electron diffraction studies provide insights into the bond lengths and angles that are key to understanding the physical properties of these molecules .

properties

IUPAC Name

1,3-dichloro-1,1,2,2,3,3-hexafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl2F6/c4-2(8,9)1(6,7)3(5,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETINLPZEWINFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(C(F)(F)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90216375
Record name 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90216375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane

CAS RN

662-01-1
Record name 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane
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URL https://commonchemistry.cas.org/detail?cas_rn=662-01-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dichloro-1,1,2,2,3,3-hexafluoropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane
Reactant of Route 2
1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane
Reactant of Route 3
1,3-Dichloro-1,1,2,2,3,3-hexafluoropropane

Citations

For This Compound
13
Citations
G Graner, E Hirota, T Iijima, K Kuchitsu, DA Ramsay… - … containing Three or Four … - Springer
This document is part of Subvolume C ‘Molecules containing Three or Four Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 0 link.springer.com
T Tanuma, K Ohnishi, H Okamoto… - Journal of fluorine …, 1997 - Elsevier
13 C NMR chemical shifts of 3,3-dichloro-1,1,1-trifluoropropanes (CF 3 -CXY-CHCl 2 ), 3-chloro-2,2,3,3-tetrafluoropropanes (CClF 2 -CF 2 -R), and diastereomers of 1,3-dichloro-1,1,2,3-…
Number of citations: 1 www.sciencedirect.com
C Kloss, MJ Newland, DE Oram, PJ Fraser… - Atmosphere, 2014 - mdpi.com
The first observations of the feedstocks, CFC-216ba (1,2-dichlorohexafluoropropane) and CFC-216ca (1,3-dichlorohexafluoropropane), as well as the CFC substitute HCFC-225ca (3,3-…
Number of citations: 16 www.mdpi.com
CL Yaws - 2015 - books.google.com
Increased to include over 25,000 organic and inorganic compounds, The Yaws Handbook of Vapor Pressure: Antoine Coefficients, Second Edition delivers the most comprehensive …
Number of citations: 321 books.google.com
ME Mondejar, S Cignitti, J Abildskov, JM Woodley… - Fluid Phase …, 2017 - Elsevier
The increasingly restrictive regulations for substances with high ozone depletion and global warming potentials are driving the search for new sustainable fluids with low environmental …
Number of citations: 35 www.sciencedirect.com
A Khajeh, H Modarress - international journal of refrigeration, 2012 - Elsevier
In this work, quantitative structure-property relationship (QSPR) models for prediction of surface tension of 224 refrigerant compounds on the basis of their molecular structures were …
Number of citations: 23 www.sciencedirect.com
A Toropov, A Toropova - Journal of Molecular Structure: THEOCHEM, 2004 - Elsevier
Nearest Neighboring Code (NNC) of given vertex in molecular graph is a topological and chemical invariant. Numerical value of the NNC k of given kth vertex is mathematical function …
Number of citations: 16 www.sciencedirect.com
OR Boiling - cloudflare-ipfs.com
Chemical refrigerants are assigned an R number which is determined systematically according to molecular structure. Common refrigerants are frequently referred to as Freon (a …
Number of citations: 0 cloudflare-ipfs.com
CL Yaws - 2014 - books.google.com
Covering more than 7,800 organic and inorganic chemicals and hydrocarbons, Transport Properties of Chemical and Hydrocarbons, Second Edition is an essential volume for any …
Number of citations: 237 books.google.com
K Nasrifar, S Ayatollahi, M Moshfeghian - Fluid phase equilibria, 1999 - Elsevier
The recently developed saturated liquid density correlation of Iglesias-Silva and Hall for halogenated paraffins is extended to other classes of compounds involving paraffins, …
Number of citations: 21 www.sciencedirect.com

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